1-(Phenylamino)butan-2-ol 1-(Phenylamino)butan-2-ol
Brand Name: Vulcanchem
CAS No.: 114010-10-5
VCID: VC4962891
InChI: InChI=1S/C10H15NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3
SMILES: CCC(CNC1=CC=CC=C1)O
Molecular Formula: C10H15NO
Molecular Weight: 165.236

1-(Phenylamino)butan-2-ol

CAS No.: 114010-10-5

Cat. No.: VC4962891

Molecular Formula: C10H15NO

Molecular Weight: 165.236

* For research use only. Not for human or veterinary use.

1-(Phenylamino)butan-2-ol - 114010-10-5

Specification

CAS No. 114010-10-5
Molecular Formula C10H15NO
Molecular Weight 165.236
IUPAC Name 1-anilinobutan-2-ol
Standard InChI InChI=1S/C10H15NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3
Standard InChI Key CHVYORVUVCOIQA-UHFFFAOYSA-N
SMILES CCC(CNC1=CC=CC=C1)O

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

1-(Phenylamino)butan-2-ol belongs to the β-amino alcohol class, featuring a four-carbon chain with hydroxyl and phenylamino groups on the first and second carbons, respectively. This arrangement creates two stereogenic centers at C1 and C2, enabling the existence of four stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). The spatial orientation of these groups significantly influences intermolecular interactions, solubility, and biological activity .

Comparative Structural Analysis

While direct data for 1-(phenylamino)butan-2-ol remains scarce, studies on its positional isomer, 3-(phenylamino)butan-2-ol, reveal critical structure-property relationships. For instance, the relocation of the amino group to the third carbon alters electron distribution and hydrogen-bonding capacity, impacting reactivity and pharmacokinetics . Such comparisons underscore the importance of positional isomerism in tuning molecular behavior.

Synthetic Methodologies

Reductive Amination Pathways

The synthesis of β-amino alcohols like 1-(phenylamino)butan-2-ol often employs reductive amination strategies. A representative approach involves:

  • Ketone Formation: Condensation of butan-2-one with aniline derivatives under acidic conditions.

  • Stereoselective Reduction: Use of chiral catalysts or enzymes to reduce the ketone intermediate to the desired alcohol with enantiomeric control .

For example, the reduction of 3-(phenylamino)butan-2-one using sodium borohydride (NaBH₄) in methanol yields 3-(phenylamino)butan-2-ol with moderate enantiomeric excess (ee) . While this method targets the 3-position isomer, analogous protocols could be adapted for 1-(phenylamino)butan-2-ol synthesis by modifying starting materials.

Enantiomeric Resolution

Chiral HPLC analysis using columns such as Chiralcel OD-H (hexane/i-PrOH = 98:2, 1.0 mL/min) enables separation of enantiomers, as demonstrated for related compounds . For 3-(phenylamino)butan-2-ol, enantiomers showed retention times of 18.53 min (major) and 16.48 min (minor), achieving 71% ee . Similar methodologies could resolve 1-(phenylamino)butan-2-ol stereoisomers, though empirical validation remains necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals for β-amino alcohols include:

  • ¹H NMR:

    • δ 1.43 ppm (d, J = 7.0 Hz, 3H): Methyl group adjacent to the hydroxyl-bearing carbon.

    • δ 4.08 ppm (q, J = 7.0 Hz, 1H): Methine proton adjacent to the amino group.

    • Aromatic protons appear between δ 6.5–7.2 ppm, reflecting substitution patterns .

  • ¹³C NMR:

    • δ 17.9–25.8 ppm: Aliphatic carbons.

    • δ 113–146 ppm: Aromatic carbons.

    • δ 210 ppm: Carbonyl carbon (in ketone precursors) .

High-Performance Liquid Chromatography (HPLC)

Chiral separation parameters for related compounds include:

ColumnMobile PhaseFlow Rateλ (nm)Major tR (min)Minor tR (min)ee (%)
Chiralcel OD-HHexane/i-PrOH 98:21.0 mL/min25418.5316.4871
Chiralcel OJHexane/i-PrOH 80:201.0 mL/min25413.969.8074

These conditions provide a framework for analyzing 1-(phenylamino)butan-2-ol enantiopurity .

Physicochemical Properties

Solubility and Lipophilicity

β-Amino alcohols typically exhibit moderate water solubility due to hydrogen-bonding capacity from -OH and -NH groups. Lipophilicity increases with aromatic substitution, as seen in analogues like 1-(naphthalen-1-yl)butan-2-ol. For 1-(phenylamino)butan-2-ol, predicted logP values (~1.5–2.0) suggest balanced amphiphilicity, suitable for membrane penetration in biological systems.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 51–107°C, influenced by crystalline packing and hydrogen-bonding networks . 1-(Phenylamino)butan-2-ol likely exists as a low-melting solid or viscous liquid at room temperature.

Challenges and Future Directions

Synthetic Optimization

Current methods yield moderate enantiomeric excess (71–81% ee) . Implementing asymmetric catalysis or biocatalytic routes could improve stereocontrol. For instance, ketoreductases engineered for broad substrate specificity may achieve >95% ee in alcohol formation.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the phenyl ring and carbon chain length will clarify pharmacophoric requirements. Computational modeling (e.g., molecular docking) could predict binding modes to biological targets, guiding rational design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator